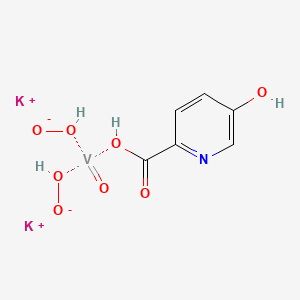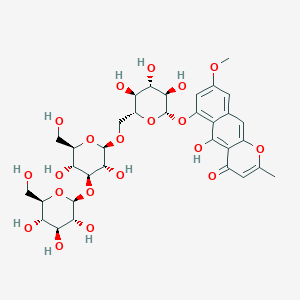
Rubrofusarin triglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubrofusarin triglucoside is a glycoside compound isolated from the seeds of Cassia obtusifolia. It is known for its ability to inhibit human monoamine oxidase A (hMAO-A), making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubrofusarin triglucoside can be synthesized through glycosylation reactions involving rubrofusarin and glucose derivatives. The reaction typically requires a catalyst and specific conditions to ensure the correct attachment of glucose molecules to the rubrofusarin core .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Cassia obtusifolia seeds. The seeds are processed to isolate the glycoside, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Rubrofusarin triglucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the rubrofusarin core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace certain functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of this compound with altered biological activities .
Scientific Research Applications
Rubrofusarin triglucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: It is studied for its inhibitory effects on human monoamine oxidase A, which has implications for treating neurological disorders.
Medicine: Its potential as a therapeutic agent for conditions like diabetes and depression is being explored due to its ability to modulate glucose uptake and enzyme activity.
Industry: It is used in the development of functional foods and nutraceuticals derived from Cassia seeds
Mechanism of Action
Rubrofusarin triglucoside exerts its effects primarily through the inhibition of human monoamine oxidase A (hMAO-A). This enzyme is involved in the breakdown of monoamines, which are neurotransmitters in the brain. By inhibiting hMAO-A, this compound can increase the levels of these neurotransmitters, potentially alleviating symptoms of depression and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- Rubrofusarin 6-O-β-D-glucopyranoside
- Rubrofusarin 6-O-β-D-gentiobioside
- β-Cassiaside B2
Uniqueness
Rubrofusarin triglucoside is unique due to its specific glycosylation pattern, which affects its biological activity and pharmacokinetic properties. Compared to its analogs, this compound has a distinct inhibitory profile against hMAO-A and other enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H42O20 |
|---|---|
Molecular Weight |
758.7 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C33H42O20/c1-10-3-13(36)20-14(48-10)5-11-4-12(46-2)6-15(19(11)24(20)40)49-32-27(43)26(42)22(38)18(52-32)9-47-31-29(45)30(23(39)17(8-35)50-31)53-33-28(44)25(41)21(37)16(7-34)51-33/h3-6,16-18,21-23,25-35,37-45H,7-9H2,1-2H3/t16-,17-,18-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 |
InChI Key |
HLSFLOGWAMZXNK-WIQICYDOSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


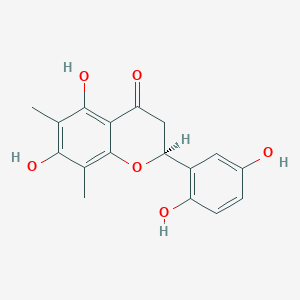
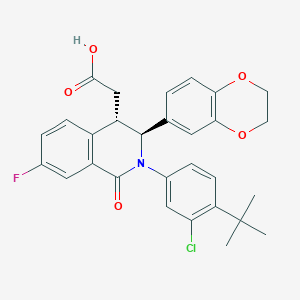
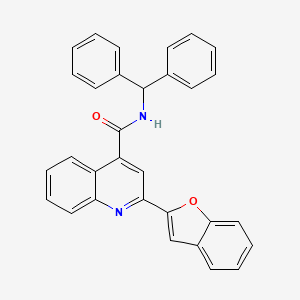

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
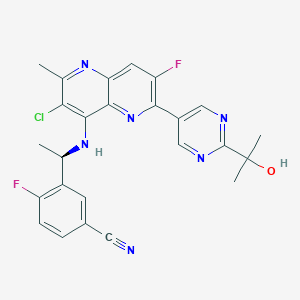
![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)

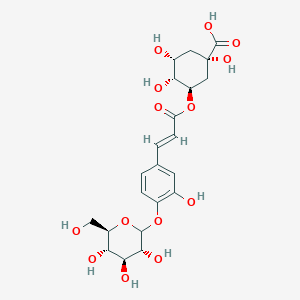
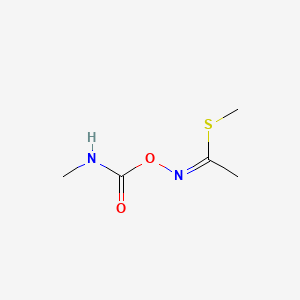
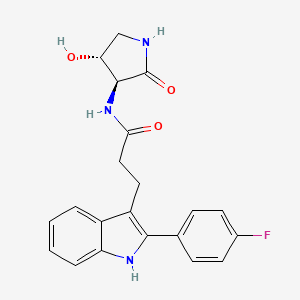
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
